molecular formula C13H16ClN5 B131542 Didemethyl Rizatriptan Hydrochloride CAS No. 1016900-28-9

Didemethyl Rizatriptan Hydrochloride

Cat. No.: B131542
CAS No.: 1016900-28-9
M. Wt: 277.75 g/mol
InChI Key: KDOZZYWRWWRAAD-UHFFFAOYSA-N
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Description

Didemethyl Rizatriptan Hydrochloride is a chemical compound with the molecular formula C13H15N5·HCl and a molecular weight of 277.75 g/mol . It is a derivative of Rizatriptan, a well-known anti-migraine medication. This compound is primarily used in scientific research and pharmaceutical applications.

Scientific Research Applications

Didemethyl Rizatriptan Hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reference standard in analytical method development and validation.

    Biology: In studies involving serotonin receptors and their role in migraine.

    Medicine: As a precursor in the synthesis of anti-migraine drugs.

    Industry: In the quality control of pharmaceutical products

Mechanism of Action

Target of Action

Didemethyl Rizatriptan Hydrochloride, similar to its parent compound Rizatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the contraction of smooth muscles within the walls of blood vessels.

Mode of Action

This compound interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction . This interaction also reduces sterile inflammation associated with antidromic neuronal transmission, which is correlated with the relief of migraine .

Biochemical Pathways

It is known to act as a selective inhibitor of various kinases, includingcyclin-dependent kinase (CDK), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1) . These kinases are involved in a variety of cellular processes, including cell division, metabolism, and protein regulation.

Pharmacokinetics

Rizatriptan, its parent compound, is known to be well-absorbed and undergoes significant first-pass metabolism via monoamine oxidase-a . It is primarily excreted in the urine (82%, 14% as unchanged drug) and feces (12%) . The plasma half-life of Rizatriptan ranges from two to three hours .

Result of Action

The primary result of this compound’s action is the relief of migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s clearance, with a greater area under the curve (AUC) observed in patients with impaired renal function . Similarly, plasma concentrations of Rizatriptan were found to be approximately 30% greater in patients with moderate hepatic insufficiency . Gender also plays a role, with AUC being approximately 30% higher and Cmax being 11% higher in women than in men .

Safety and Hazards

Rizatriptan may cause serious side effects. Stop using rizatriptan and call your doctor at once if you have: sudden and severe stomach pain and bloody diarrhea; cold feeling or numbness in your feet and hands; severe headache, blurred vision, pounding in your neck or ears . You should not use rizatriptan if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .

Future Directions

Rizatriptan has been approved by the FDA for children and adolescents of 6–17 years . The triptan-NSAID combination drug for pediatric patients also showed efficacy . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of Didemethyl Rizatriptan Hydrochloride, as well as exploring its potential applications in other therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Rizatriptan Hydrochloride involves multiple steps, starting from the basic structure of Rizatriptan. The process typically includes the removal of methyl groups from the Rizatriptan molecule. This is achieved through a series of chemical reactions involving reagents such as hydrochloric acid, methanol, and acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Didemethyl Rizatriptan Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, acetonitrile, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didemethyl Rizatriptan Hydrochloride is unique due to its specific structural modifications, which make it a valuable compound for research and development. Its distinct properties allow for more targeted studies on serotonin receptors and migraine mechanisms .

Properties

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.ClH/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18;/h1-2,5-6,8-9,16H,3-4,7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOZZYWRWWRAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647334
Record name 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016900-28-9
Record name 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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